molecular formula C8H28N4Si4 B086850 Octamethylcyclotetrasilazane CAS No. 1020-84-4

Octamethylcyclotetrasilazane

Cat. No. B086850
CAS RN: 1020-84-4
M. Wt: 292.68 g/mol
InChI Key: FIADVASZMLCQIF-UHFFFAOYSA-N
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Description

Octamethylcyclotetrasilazane, also known as D4, is an organosilicon compound with the formula [(CH3)2SiO]4 . It is a colorless viscous liquid and a common cyclomethicone . It is widely used in cosmetics .


Synthesis Analysis

Commercially, D4 is produced from dimethyldichlorosilane . The hydrolysis of the dichloride produces a mixture of cyclic dimethylsiloxanes and polydimethylsiloxane . From this mixture, the cyclic siloxanes including D4 can be removed by distillation .


Molecular Structure Analysis

The molecular formula of Octamethylcyclotetrasilazane is C8H28N4Si4 . The average mass is 292.677 Da .


Chemical Reactions Analysis

The relative amounts of each of the cyclosiloxanes varied with hydrolysis conditions such as the Me2SiCl2/H2O ratio and the presence of cosolvents, acids, or bases .


Physical And Chemical Properties Analysis

Octamethylcyclotetrasilazane has a molar mass of 296.616 g·mol−1 . It has a density of 0.956 g/mL . Its melting point is 17–18 °C and boiling point is 175–176 °C .

Scientific Research Applications

Polymerization

D4 is an important monomer for the synthesis of polydimethylsiloxane (PDMS) and its copolymers . It has been used in the cationic ring-opening polymerization (ROP) initiated by diphenyl iodonium hexafluorophosphate (DPI) . This approach may overcome the problems associated with conventional methods and therefore represents industrial importance for the fabrication of polysiloxanes .

Photoinitiated Cationic Ring-Opening Polymerization

Photoinitiated cationic ring-opening polymerization of D4 has been studied . Both direct and indirect initiating systems acting at broad wavelength using benzophenone and pyrene were investigated . In both systems, photochemically generated protonic acids and silylium cations are responsible for the polymerization .

Synthesis of Polydimethylsiloxane (PDMS)

D4 is a significant monomer for the synthesis of PDMS . PDMS offers critical solutions for specific needs due to its unique characteristics, such as low glass transition temperature, high gas permeability, good oxidative and thermal properties, UV stability, high chain flexibility, and low surface energy .

Cationic Emulsion Polymerization

The cationic emulsion polymerization of D4 in mixtures with methyltriethoxysilane (MTES) and vinyltriethoxysilane (VTES) has been studied . This process was monitored by FTIR ATR, GC, the development of a toluene insoluble fraction of the polymer, and a gravimetric analysis .

Phase Transition Studies

The structure, thermodynamic parameters, and the character of thermal motion in D4 were investigated using a combination of experimental and theoretical methods . These include single-crystal X-ray diffraction, thermochemistry, density functional theory calculations, ab initio molecular dynamics, and metadynamics .

Conformation Changes

In the temperature interval 230–238 K, a phase transition with rather low enthalpy was detected . This phase transition is accompanied by a change of conformation of the cyclosiloxane moiety from boat-saddle (cradle) to chair . Such conformation changes are characterized by a low barrier .

Mechanism of Action

Target of Action

Octamethylcyclotetrasilazane, also known as D4, is primarily used as a chemical intermediate . It is a member of the cyclic siloxane, or cyclomethicone, family . Its primary targets are the materials it is added to, such as plastic and rubber products, paints, adhesives, cosmetics, and food packaging . It interacts with these materials to enhance their properties.

Mode of Action

D4 interacts with its targets by integrating into their structure during the manufacturing process . This integration can alter the properties of the target material, such as improving flexibility, durability, or other desired characteristics .

Biochemical Pathways

It can undergo various chemical reactions during the manufacturing process to form different compounds . The specific pathways affected would depend on the final product being synthesized.

Pharmacokinetics

The pharmacokinetics of D4 have been studied in the context of inhalation exposure . It was found that D4 is cleared primarily by exhalation, with the highest concentrations briefly achieved in tissues .

Result of Action

The primary result of D4’s action is the enhancement of the properties of the materials it is added to . For example, when added to cosmetics, it can improve the texture and spreadability of the product .

Action Environment

Environmental factors can influence the action, efficacy, and stability of D4. For instance, temperature and humidity can affect its volatility and stability . Additionally, D4 has been found in various environmental compartments, including air, water, and soil, indicating its potential for environmental distribution . The US Environmental Protection Agency has announced an evaluation of the environmental risks of its industrial uses .

Safety and Hazards

Octamethylcyclotetrasilazane is toxic if swallowed . It causes severe skin burns and eye damage . It is harmful if inhaled .

Future Directions

There is ongoing research into the phase transition in an Octamethylcyclotetrasilazane crystal . This includes studies on the structure, thermodynamic parameters, and the character of thermal motion in Octamethylcyclotetrasilazane .

properties

IUPAC Name

2,2,4,4,6,6,8,8-octamethyl-1,3,5,7,2,4,6,8-tetrazatetrasilocane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H28N4Si4/c1-13(2)9-14(3,4)11-16(7,8)12-15(5,6)10-13/h9-12H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIADVASZMLCQIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(N[Si](N[Si](N[Si](N1)(C)C)(C)C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H28N4Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1051511
Record name 2,2,4,4,6,6,8,8-Octamethylcyclotetrasilazane
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Molecular Weight

292.68 g/mol
Source PubChem
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CAS RN

1020-84-4
Record name 2,2,4,4,6,6,8,8-Octamethylcyclotetrasilazane
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Record name Cyclotetrasilazane, 2,2,4,4,6,6,8,8-octamethyl-
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Record name Cyclotetrasilazane, 2,2,4,4,6,6,8,8-octamethyl-
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Record name 2,2,4,4,6,6,8,8-Octamethylcyclotetrasilazane
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Record name 2,2,4,4,6,6,8,8-octamethylcyclotetrasilazane
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Synthesis routes and methods I

Procedure details

The starting octamethylcyclotetrasilazane should effectively be one which is secondarily produced when hexamethylcyclotrisilazane is prepared by reaction between dimethyl dichlorosilane and ammonia. Using such secondarily produced octamethylcyclotetra-silazane, the amount of hexamethylcyclo-trisilazane formed per unit starting material can be maximized. At the same time, some technical problems can be solved including elimination or treatment of octamethylcyclo-tetrasilazane in the form of a solid (melting point of 97° C.) which is left in the distillation column after removal of hexamethylcyclo-trisilazane by distillation.
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Synthesis routes and methods II

Procedure details

A 200 ml volume glass flask equipped with a stirring machine, a condenser, a distillation column and a tube for distilling off the resulting product was provided. 73 g of octamethyl cyclotetrasilazane and 3.65 g of p-toluidine-m-sulfonic acid as a catalyst were introduced into the glass flask and the content of the flask was heated to 97° C. The content of the flask was stirred after it was confirmed that the octamethyl cyclotetrasilazane was completely molten. When the internal pressure of the reaction system was reduced to 65 torr with a vacuum pump to obtain a distillate, 68 g of hexamethyl cyclotrisilazane was obtained through the distillation over one hour. The resulting hexamethyl cyclotrisilazane had a high purity in the order of 99.1 GC % and the yield thereof was 93.2%. Thus, highly pure hexamethyl cyclotrisilazane could be obtained at a high yield within a short period of time. Moreover, almost no high boiling point substance remained in the reaction system.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octamethylcyclotetrasilazane

Q & A

Q1: What is the molecular formula and weight of Octamethylcyclotetrasilazane?

A1: Octamethylcyclotetrasilazane has the molecular formula (Si(CH3)2NH)4 and a molecular weight of 292.64 g/mol.

Q2: What are the key spectroscopic characteristics of OMCTS?

A2: Infrared and Raman spectroscopy have been extensively used to characterize OMCTS. [] These studies reveal characteristic vibrational bands corresponding to Si-N, Si-C, C-H, and N-H bonds, providing insights into the molecular structure and conformation. [] Additionally, 29Si, 13C, and 15N nuclear magnetic resonance (NMR) studies have been conducted to understand the solid-state behavior of OMCTS. []

Q3: Does OMCTS exhibit conformational isomerism?

A3: Yes, spectroscopic studies indicate that OMCTS exists in both chair and boat conformations. [] The relative populations of these isomers can be influenced by factors like temperature and state of matter (gas, liquid, or solid). []

Q4: How does OMCTS react with organometallic reagents?

A4: OMCTS reacts with organolithium reagents, such as n-butyllithium, to form alkali metal salts. [] These salts serve as versatile precursors for further functionalization, enabling the introduction of various substituents onto the cyclotetrasilazane ring. [, , , ]

Q5: Can OMCTS undergo ring contraction reactions?

A5: Yes, lithiated derivatives of OMCTS react with fluorosilanes and fluoroboranes to yield silyl-substituted cyclotrisilazanes. [, , , ] This ring contraction reaction proceeds through a nucleophilic substitution mechanism, highlighting the reactivity of the Si-N bond in the presence of strong electrophiles.

Q6: What is the significance of the reaction between OMCTS and dichlorodiphenylsilane?

A6: The reaction of OMCTS with dichlorodiphenylsilane is rather complex, leading to a mixture of products, including 1,3-dichloro-1,1,3,3-tetraphenyldisilazane and hexaphenylcyclotrisilazane. [] This reaction demonstrates the potential of OMCTS as a building block for the synthesis of larger cyclic silazanes with tailored properties.

Q7: How is OMCTS used in polymer chemistry?

A7: OMCTS acts as a chain extender for aliphatic polyesters, such as poly(diethylene glycol adipate), poly(ethylene adipate), and poly(butylene succinate). [, ] This chain-extending reaction significantly increases the molecular weight of the polyesters, influencing their thermal and mechanical properties. []

Q8: Can OMCTS be used to enhance the properties of quantum dots?

A8: Yes, OMCTS has shown promise as a ligand for enhancing the fluorescence of cadmium selenide/zinc sulfide (CdSe/ZnS) quantum dots dispersed in silicone resins. [, ] The reactive amine groups in OMCTS can passivate surface electron traps in the quantum dots, improving their photoluminescence efficiency and thermal stability. [, ]

Q9: What role does OMCTS play in the synthesis of silicon-containing ceramics?

A9: OMCTS is a crucial precursor for the synthesis of silicon carbonitride (SiCN) ceramics. [] Reaction of OMCTS with methylchlorodisilanes, followed by ammonolysis and pyrolysis, yields amorphous SiCN ceramics with excellent high-temperature properties and low chlorine content. []

Q10: Have computational methods been used to study OMCTS?

A10: While experimental studies dominate the literature, electron diffraction investigations have been conducted to elucidate the molecular structure of OMCTS. [] Further computational studies, including density functional theory (DFT) calculations, could provide valuable insights into the electronic structure, bonding, and reactivity of OMCTS.

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